![molecular formula C11H7BrO2 B044796 6-Bromo-2-naphthoic acid CAS No. 5773-80-8](/img/structure/B44796.png)
6-Bromo-2-naphthoic acid
Overview
Description
6-Bromo-2-naphthoic acid is a chemical compound that has attracted attention due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure and properties enable it to be a precursor or an intermediate in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of this compound and related compounds involves several key steps, including bromination, methoxylation, and reactions utilizing palladium-catalyzed processes. A practical method involves ethynylation, regioselective addition, carbonylation, and alkaline hydrolysis to produce related compounds efficiently (Hiyama et al., 1990). Additionally, routes for synthesizing 6-amino-2-naphthoic acid have been described, highlighting the versatility of the compound's chemistry (Stapleton & White, 1952).
Molecular Structure Analysis
The structure and vibrational frequencies of this compound have been thoroughly studied using density functional theory (DFT). These analyses provide insights into the compound's molecular geometry and its electronic and vibrational properties, contributing to a better understanding of its reactivity and interactions with other molecules (Krishnakumar et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including coupling reactions and those leading to the synthesis of complex molecules. For instance, the Ullmann coupling reaction has been utilized to synthesize atropisomeric compounds, demonstrating the compound's potential in creating molecules with axial chirality (Miyano et al., 1984).
Physical Properties Analysis
Studies on the physical properties of this compound, such as phase transitions and crystalline structure, reveal the compound's characteristics under different conditions. The synthesis and examination of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) have shed light on its phase behavior and mechanical properties (Schwarz & Kricheldorf, 1991).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other compounds, are pivotal for its application in synthesis pathways. The study of its spectroscopic properties and deprotonation behavior in different solvents provides valuable information on its chemical behavior and potential applications (Ushakou & Wróblewski, 2019).
Scientific Research Applications
Synthesis of Brominated Compounds : The synthesis of 2-bromo-6-methoxynaphthalene, a compound related to 6-Bromo-2-naphthoic acid, has been demonstrated using environmentally benign methods, suggesting potential industrial applications (Xu & He, 2010).
Pharmaceutical Intermediates : A study on the synthesis of the naphthoic acid component of Neocarzinostatin Chromophore, which shares a structural similarity with this compound, indicates its relevance in pharmaceutical chemistry (Myers, Subramanian, & Hammond, 1996).
Dye Industry : Bromination of naphthoic acid derivatives, including compounds like this compound, is crucial for producing various shades and fastness properties in azoic dyes (Talavdekar & Venkataraman, 1950).
Liquid Crystal Materials : Derivatives of 6-hydroxy-2-naphthoic acid, related to this compound, have been used to develop new cholesteric liquid-crystal epoxy resins, hinting at applications in nematic elastomers and related fields (Espinosa, Cádiz, & Galià, 2001).
Chemical Synthesis Methodologies : Research on synthesizing various naphthoic acid derivatives, including this compound, has led to the development of efficient methods for producing important intermediates like naproxen (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Analytical Chemistry : 2-Hydroxy-3-naphthoic acid and its derivatives, similar in structure to this compound, have been used in the determination of metals like thorium and zirconium, offering potential applications in analytical chemistry (Datta, 1957).
Material Science : Studies on poly(6-hydroxy-2-naphthoic acid), a related compound, have explored its properties for applications in material science, such as the formation of whiskers with distinct chemical and physical characteristics (Schwarz & Kricheldorf, 1991).
Spectroscopic Studies : The vibrational frequencies and intensities of this compound have been accurately predicted using density functional theory calculations, aiding in the understanding of their infrared and Raman spectra (Krishnakumar, Mathammal, & Muthunatesan, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthoic acid is the retinoic acid receptor gamma (RAR-γ) . This receptor is associated with the differentiation and proliferation of keratinocytes, which are the predominant cell type in the outermost layer of the skin .
Mode of Action
This compound, similar to all-trans retinoic acid, binds specifically to the retinoic acid receptor gamma (RAR-γ) . It selectively binds to rar-γ associated with keratinocyte proliferation and differentiation, without binding to the cytoplasmic retinoic acid-binding protein . This selective binding is a unique feature of this compound .
Biochemical Pathways
Upon binding to RAR-γ, this compound regulates the transcription of genes involved in keratinocyte differentiation . This regulation reduces the formation of microcomedones, which are the precursors to acne lesions .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . Its solubility in these solvents suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of microcomedone formation . By regulating keratinocyte differentiation, it prevents the buildup of these cells that can block the hair follicle and lead to acne .
properties
IUPAC Name |
6-bromonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCAVBMOTZUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404154 | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5773-80-8 | |
Record name | 6-Bromo-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?
A: this compound serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]
Q2: Can you elaborate on the synthesis of Adapalene from this compound?
A: Certainly. Adapalene synthesis involves a multi-step process. This compound is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]
Q3: Beyond Adapalene, are there other applications for this compound derivatives?
A: Research has explored incorporating this compound into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.
Q4: What are the common methods for synthesizing this compound itself?
A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding this compound. This method boasts high yield and purity at a reduced cost. []
Q5: Has there been any computational research on this compound?
A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and this compound. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of this compound. []
Q6: Are there any studies focusing on the crystal structure of compounds related to this compound?
A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with this compound. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on this compound, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.
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